1-(Trifluoromethoxy)naphthalene-7-acetonitrile
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Overview
Description
1-(Trifluoromethoxy)naphthalene-7-acetonitrile is a chemical compound with the molecular formula C13H8F3NO It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the acetonitrile group. One common method involves the reaction of naphthalene derivatives with trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethoxy)naphthalene-7-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines .
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-7-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the acetonitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)naphthalene-2-acetonitrile
- 1-(Trifluoromethoxy)naphthalene-7-acetic acid
- 1-(Trifluoromethoxy)naphthalene-8-acetonitrile
Comparison: Compared to similar compounds, 1-(Trifluoromethoxy)naphthalene-7-acetonitrile is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[8-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-3-1-2-10-5-4-9(6-7-17)8-11(10)12/h1-5,8H,6H2 |
InChI Key |
FLUZAPHYJCBIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
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